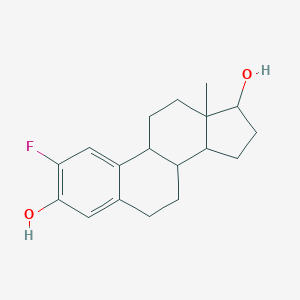
2-Fluoroestra-1(10),2,4-triene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroestra-1(10),2,4-triene-3,17-diol, commonly known as F-2, is a synthetic compound that belongs to the family of estrogens. It is a potent estrogen receptor antagonist that has been studied for its potential use in breast cancer treatment. F-2 has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
F-2 works by binding to the estrogen receptor and preventing estrogen from binding. This blocks the effects of estrogen on breast cancer cells, which can slow down or stop the growth of the cancer. F-2 has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
F-2 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in animal models. F-2 has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines. F-2 has been shown to have a half-life of approximately 5 hours in rats, which suggests that it may have a relatively short duration of action in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of F-2 is that it is a potent estrogen receptor antagonist, which means that it can block the effects of estrogen on breast cancer cells. This makes it a potentially useful drug for breast cancer treatment. F-2 has also been found to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as rheumatoid arthritis. One of the limitations of F-2 is that it has a relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on F-2. One area of interest is the development of more potent and selective estrogen receptor antagonists. Another area of interest is the investigation of the anti-inflammatory properties of F-2 and its potential use in treating inflammatory diseases. Further research is also needed to determine the optimal dosage and administration of F-2 for breast cancer treatment and other potential therapeutic applications.
Synthesemethoden
The synthesis of F-2 involves several steps, including the conversion of estrone to 2-fluoroestrone, followed by the reduction of the double bond at position 4 and the introduction of a hydroxyl group at position 3. The final step involves the removal of the protecting group to yield F-2.
Wissenschaftliche Forschungsanwendungen
F-2 has been extensively studied for its potential use in breast cancer treatment. It has been found to be a potent estrogen receptor antagonist, which means that it can block the effects of estrogen on breast cancer cells. This is important because estrogen is known to promote the growth and proliferation of breast cancer cells. F-2 has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
| 16205-32-6 | |
Molekularformel |
C22H14Br2N4O14S4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3 |
InChI-Schlüssel |
HDPXSAXRLVDBIR-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)F)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
Synonyme |
2-fluoroestradiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


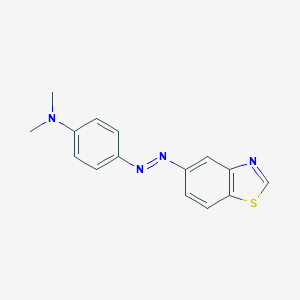
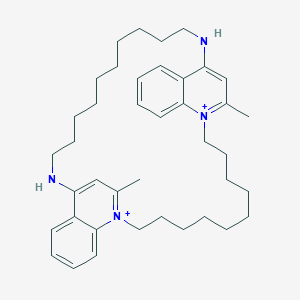
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)


![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)

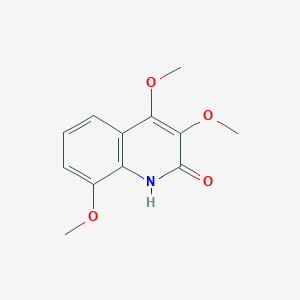

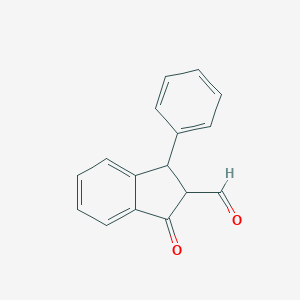
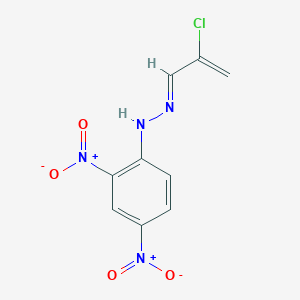

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

